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Compound of Interest

Compound Name: 6-Methoxy-2-naphthaldehyde

Cat. No.: B117158

Introduction

6-Methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various chemical
compounds, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its
structural elucidation and purity assessment rely heavily on a combination of spectroscopic
techniques. This guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methoxy-2-naphthaldehyde,
intended for researchers, scientists, and professionals in drug development.

Molecular Structure

e Chemical Formula: C12H100:2
» Molecular Weight: 186.21 g/mol
e CAS Number: 3453-33-6[1]

e Synonyms: 6-Methoxy-2-naphthalenecarboxaldehyde, 2-formyl-6-methoxynaphthalene[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

'H NMR (Proton NMR) Data
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The *H NMR spectrum provides information about the chemical environment of hydrogen
atoms in the molecule. The aldehydic proton is characteristically found at a high chemical shift
(downfield) around 9-10 ppm.[2][3][4]

Table 1: *H NMR Spectroscopic Data for 6-Methoxy-2-naphthaldehyde

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton (-
~9.9-10.1 Singlet 1H
CHO)
~7.8-8.3 Multiplet 3H Aromatic protons
~71-7.4 Multiplet 3H Aromatic protons
Methoxy protons (-
~3.9 Singlet 3H yP (

OCHs)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument
frequency used.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the different carbon environments within the molecule. The
carbonyl carbon of the aldehyde is typically observed in the highly deshielded region of 190-
215 ppm.[2]

Table 2: 13C NMR Spectroscopic Data for 6-Methoxy-2-naphthaldehyde
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Chemical Shift (8) ppm Assignment

~192 Aldehyde Carbonyl (C=0)
~160 Aromatic C-O

~137 Aromatic Quaternary C
~132 Aromatic CH

~130 Aromatic Quaternary C
~129 Aromatic CH

~128 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~106 Aromatic CH

~b5 Methoxy Carbon (-OCHs)

Note: Data compiled from various sources. Exact values may differ based on experimental
conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For aldehydes,
key absorptions include a strong C=0 stretch and characteristic C-H stretches for the aldehyde

group.[2][3]

Table 3: IR Spectroscopic Data for 6-Methoxy-2-naphthaldehyde
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Wavenumber (cm~?) Intensity Assignment
~2820 and ~2720 Medium Aldehyde C-H Stretch
C=0 Stretch (conjugated
~1700 - 1680 Strong
aldehyde)
~1620 - 1450 Medium to Strong Aromatic C=C Bending
~1250 - 1000 Strong C-O Stretch (ether)

Note: Conjugation of the aldehyde with the naphthalene ring lowers the C=0 stretching
frequency to around 1705 cm~1,[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues through fragmentation

patterns.

Table 4: Mass Spectrometry Data for 6-Methoxy-2-naphthaldehyde

m/z Interpretation

186 Molecular lon (M*)

185 [M-H]*

157 [M-CHOJ*

128 Fragmentation of the naphthalene ring

Note: The molecular ion peak at m/z 186 corresponds to the exact mass of C12H100:2.[1][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound like 6-Methoxy-2-naphthaldehyde.
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NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxy-2-naphthaldehyde in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a standard 5 mm NMR
tube. Ensure the sample is fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of
2-4 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be
required due to the lower natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift
scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the
sample and the crystal by applying pressure with the built-in clamp.

e Background Scan: Record a background spectrum of the empty ATR crystal. This will be
subtracted from the sample spectrum to remove contributions from the instrument and
atmosphere.

o Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio over a range of 4000-400 cm~1.

o Data Processing: The software automatically performs the background subtraction. The
resulting spectrum shows the absorbance or transmittance as a function of wavenumber.
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Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC,
where it is vaporized and separated before entering the mass spectrometer.

« lonization: In the mass spectrometer, the sample molecules are ionized. Electron lonization
(El) is a common method that generates a molecular ion and characteristic fragment ions.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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